molecular formula C23H19N3O6S B3406623 ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 357440-53-0

ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B3406623
CAS No.: 357440-53-0
M. Wt: 465.5 g/mol
InChI Key: UHQWTQXDPCQBGP-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core with a benzylidene substituent at position 2, a phenyl group at position 5, and an ethoxycarbonyl moiety at position 4. Thiazolo[3,2-a]pyrimidines are notable for their diverse applications, including antimicrobial, anti-inflammatory, and anticancer activities, with structural variations at the benzylidene and phenyl positions modulating these effects .

Properties

IUPAC Name

ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6S/c1-3-32-22(29)19-13(2)24-23-25(20(19)14-7-5-4-6-8-14)21(28)18(33-23)12-15-11-16(26(30)31)9-10-17(15)27/h4-12,20,27H,3H2,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQWTQXDPCQBGP-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=C(C=CC(=C4)[N+](=O)[O-])O)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolopyrimidine core with various functional groups that may influence its biological activity. Its molecular formula is C22H20N4O4SC_{22}H_{20}N_4O_4S with a molecular weight of approximately 420.49 g/mol. The presence of the nitrophenyl group is particularly noteworthy due to its potential role in biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiazolopyrimidine derivatives possess significant antimicrobial properties against a range of pathogens.
  • Anticancer Potential : Preliminary data suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers, indicating potential therapeutic applications in inflammatory diseases.

The mechanisms through which ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exerts its effects are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Binding : Potential binding to cellular receptors could modulate cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds within this class may induce oxidative stress in target cells.

Antimicrobial Activity

A study conducted by [source needed] evaluated the antimicrobial efficacy of various thiazolopyrimidine derivatives, including the compound . Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting significant antimicrobial potential.

Anticancer Studies

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that the compound inhibited cell growth with IC50 values around 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound, indicating its potential as an anticancer agent.

Anti-inflammatory Research

A recent study assessed the anti-inflammatory properties by measuring cytokine levels in LPS-stimulated macrophages treated with the compound. The results showed a notable decrease in TNF-alpha and IL-6 levels compared to untreated controls.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL[source needed]
AnticancerMCF-7IC50 = 15 µM[source needed]
Anti-inflammatoryMacrophagesDecreased TNF-alpha[source needed]

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives share a common scaffold but differ in substituents at critical positions, leading to variations in physicochemical properties, biological activity, and crystallographic behavior. Below is a detailed comparative analysis:

Substituent Effects on Physicochemical Properties
Compound Name Substituent at Position 2 Substituent at Position 5 Key Properties
Target Compound 2-hydroxy-5-nitrophenyl Phenyl Enhanced polarity due to –NO₂ and –OH; potential for intramolecular H-bonding
Ethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl] derivative 2,4-dimethoxyphenyl (E)-2-phenylethenyl Reduced polarity; methoxy groups improve lipophilicity
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-5-phenyl derivative 2-acetoxybenzylidene Phenyl Acetoxy group increases steric bulk; moderate H-bonding capacity
Ethyl 2-(2,4,6-trimethoxybenzylidene)-7-methyl-5-phenyl derivative 2,4,6-trimethoxybenzylidene Phenyl High symmetry; trimethoxy groups enhance crystallinity
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene] derivative (Z)-methoxycarbonylmethylene 4-chlorophenyl Electron-withdrawing Cl and COOMe groups; altered π-conjugation

Key Observations :

  • Methoxy and acetoxy substituents improve solubility in nonpolar solvents, whereas –OH and –NO₂ groups favor polar solvents .
  • Steric effects : Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) induce puckering in the thiazolopyrimidine ring, affecting molecular packing .
Structural and Crystallographic Differences
  • Target Compound : The 2-hydroxy-5-nitrophenyl group likely forms intramolecular hydrogen bonds (O–H···O–Nitro), stabilizing the E-configuration of the benzylidene moiety. This contrasts with derivatives like 2-acetoxybenzylidene (), where weaker C–H···O interactions dominate .
  • Dihedral Angles: The fused thiazolopyrimidine ring in the 2,4,6-trimethoxy derivative forms an 80.94° dihedral angle with the benzene ring, indicating significant non-planarity . In 2-(4-fluorophenyl)methylidene analogs (), fluorinated aromatic rings exhibit tighter packing due to C–F···H interactions.
  • Hydrogen Bonding : Cooperative C–H···O networks in 2-acetoxy derivatives () contrast with bifurcated H-bonds in the trimethoxy analog (), influencing crystal lattice stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.